Cas no 1428575-37-4 (Benzyl 4-hydroxy-4-methylazepane-1-carboxylate)
Benzyl 4-hydroxy-4-methylazepane-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1428575-37-4
- EN300-3299290
- SCHEMBL14801782
- CYVOJPOETBIVLH-UHFFFAOYSA-N
- benzyl 4-hydroxy-4-methylazepane-1-carboxylate
- 1H-Azepine-1-carboxylic acid, hexahydro-4-hydroxy-4-methyl-, phenylmethyl ester
- Benzyl 4-hydroxy-4-methylazepane-1-carboxylate
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- MDL: MFCD32722930
- Inchi: 1S/C15H21NO3/c1-15(18)8-5-10-16(11-9-15)14(17)19-12-13-6-3-2-4-7-13/h2-4,6-7,18H,5,8-12H2,1H3
- InChI Key: CYVOJPOETBIVLH-UHFFFAOYSA-N
- SMILES: OC1(C)CCN(C(=O)OCC2C=CC=CC=2)CCC1
Computed Properties
- Exact Mass: 263.15214353g/mol
- Monoisotopic Mass: 263.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Density: 1.150±0.06 g/cm3(Predicted)
- Boiling Point: 398.9±42.0 °C(Predicted)
- pka: 15.12±0.20(Predicted)
Benzyl 4-hydroxy-4-methylazepane-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3299290-0.05g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 95.0% | 0.05g |
$647.0 | 2025-03-18 | |
| Enamine | EN300-3299290-0.1g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 95.0% | 0.1g |
$678.0 | 2025-03-18 | |
| Enamine | EN300-3299290-0.25g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 95.0% | 0.25g |
$708.0 | 2025-03-18 | |
| Enamine | EN300-3299290-0.5g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 95.0% | 0.5g |
$739.0 | 2025-03-18 | |
| Enamine | EN300-3299290-1.0g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 95.0% | 1.0g |
$770.0 | 2025-03-18 | |
| Enamine | EN300-3299290-2.5g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-18 | |
| Enamine | EN300-3299290-5.0g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-18 | |
| Enamine | EN300-3299290-10.0g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-18 | |
| Enamine | EN300-3299290-1g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 1g |
$770.0 | 2023-09-04 | ||
| Enamine | EN300-3299290-5g |
benzyl 4-hydroxy-4-methylazepane-1-carboxylate |
1428575-37-4 | 5g |
$2235.0 | 2023-09-04 |
Benzyl 4-hydroxy-4-methylazepane-1-carboxylate Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Benzyl 4-hydroxy-4-methylazepane-1-carboxylate
Benzyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS No. 1428575-37-4): A Comprehensive Overview
Benzyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS No. 1428575-37-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique azepane ring structure, plays a crucial role in the synthesis of bioactive molecules. Its benzyl ester and hydroxyl functional groups make it a versatile intermediate in medicinal chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential applications in drug development and material science.
The chemical structure of Benzyl 4-hydroxy-4-methylazepane-1-carboxylate features a seven-membered azepane ring, which is known for its conformational flexibility. This flexibility allows the compound to interact with various biological targets, making it a valuable scaffold in the design of new therapeutics. The presence of the 4-hydroxy and 4-methyl substituents further enhances its reactivity and stability, enabling its use in complex synthetic pathways. The benzyl carboxylate group provides additional functionalization opportunities, which are essential for tailoring the compound’s properties to specific applications.
In recent years, the demand for Benzyl 4-hydroxy-4-methylazepane-1-carboxylate has surged, driven by its applications in the development of central nervous system (CNS) drugs and enzyme inhibitors. The compound’s ability to modulate neurotransmitter activity has made it a focal point in studies targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, its role in the synthesis of protease inhibitors has attracted attention in the field of antiviral research, particularly in the context of emerging viral infections.
From a synthetic chemistry perspective, Benzyl 4-hydroxy-4-methylazepane-1-carboxylate is often employed as a building block for more complex molecules. Its hydroxyl group can be easily derivatized, allowing for the introduction of various pharmacophores. This adaptability has led to its widespread use in combinatorial chemistry and high-throughput screening, where rapid diversification of chemical libraries is essential. The compound’s stability under standard laboratory conditions further enhances its utility in these applications.
The market for Benzyl 4-hydroxy-4-methylazepane-1-carboxylate is expected to grow significantly in the coming years, fueled by advancements in drug discovery and the increasing prevalence of chronic diseases. Pharmaceutical companies are investing heavily in research involving this compound, aiming to develop novel therapies with improved efficacy and safety profiles. Furthermore, the rise of green chemistry initiatives has prompted the exploration of sustainable synthesis routes for Benzyl 4-hydroxy-4-methylazepane-1-carboxylate, minimizing environmental impact while maintaining high yields.
In conclusion, Benzyl 4-hydroxy-4-methylazepane-1-carboxylate (CAS No. 1428575-37-4) is a compound of immense scientific and industrial importance. Its unique structural features and broad applicability make it a cornerstone in modern chemical research. As the fields of medicinal chemistry and materials science continue to evolve, the significance of this compound is likely to expand, offering new opportunities for innovation and discovery.
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